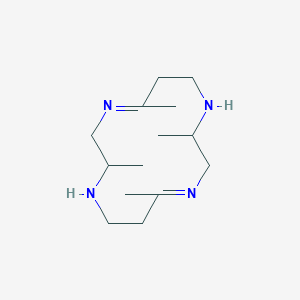
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the azamacrocycle family, which is characterized by nitrogen atoms incorporated into a cyclic structure. The unique arrangement of nitrogen atoms and methyl groups in this compound allows it to exhibit distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with formaldehyde and formic acid under controlled conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted macrocycles depending on the nature of the electrophile used .
科学的研究の応用
作用機序
The mechanism of action of 2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but lacks the diene functionality.
5,7,12,14-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene: Another macrocyclic compound with similar properties but different substitution patterns.
Uniqueness
2,5,9,12-Tetramethyl-1,4,8,11-tetraazacyclotetradeca-4,11-diene is unique due to its specific arrangement of methyl groups and the presence of diene functionality, which imparts distinct reactivity and coordination properties compared to other similar compounds .
特性
CAS番号 |
142130-58-3 |
|---|---|
分子式 |
C14H28N4 |
分子量 |
252.40 g/mol |
IUPAC名 |
2,5,9,12-tetramethyl-1,4,8,11-tetrazacyclotetradeca-4,11-diene |
InChI |
InChI=1S/C14H28N4/c1-11-5-7-15-14(4)10-18-12(2)6-8-16-13(3)9-17-11/h13-16H,5-10H2,1-4H3 |
InChIキー |
VTWVNXAVOPVGSE-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(CCNC(CN=C(CCN1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


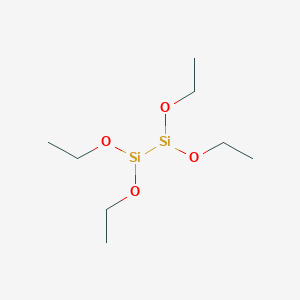
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)
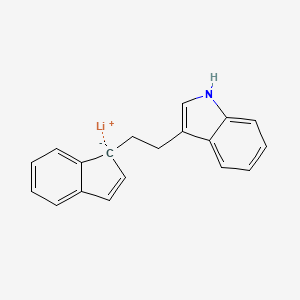

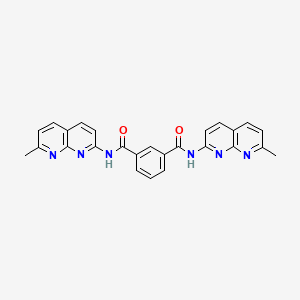
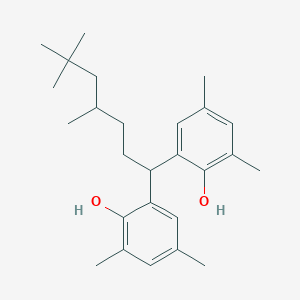
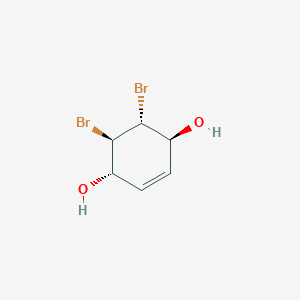
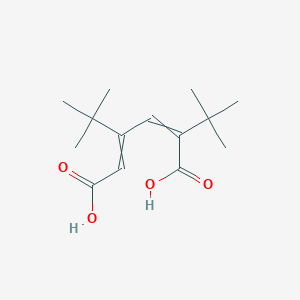
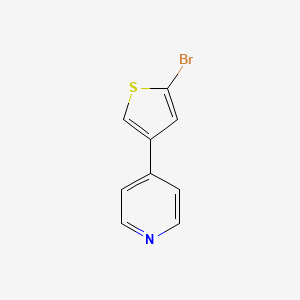
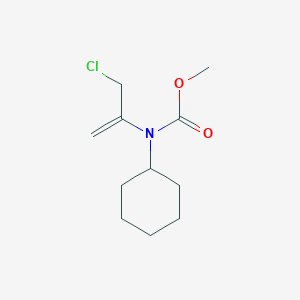
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
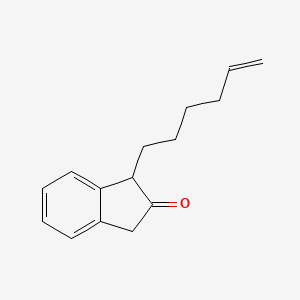
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
